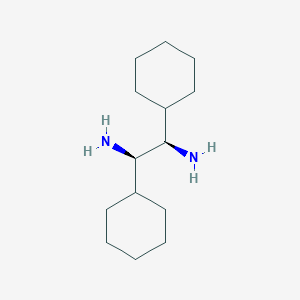
(4-Cyano-2-cyclopropyl-6-methylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyano-2-cyclopropyl-6-methylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with cyano, cyclopropyl, and methyl groups. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyano-2-cyclopropyl-6-methylphenyl)boronic acid typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes the selection of appropriate solvents, catalysts, and reaction parameters to achieve efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Cyano-2-cyclopropyl-6-methylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Substituted phenyl derivatives with new functional groups replacing the cyano group.
Wissenschaftliche Forschungsanwendungen
(4-Cyano-2-cyclopropyl-6-methylphenyl)boronic acid has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the design of enzyme inhibitors and anticancer drugs.
Wirkmechanismus
The mechanism of action of (4-Cyano-2-cyclopropyl-6-methylphenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in many catalytic processes, including the Suzuki-Miyaura coupling reaction, where the boronic acid transfers its organic group to a palladium catalyst, enabling the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyanophenylboronic acid
- 2-Methyl-4-cyanophenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
(4-Cyano-2-cyclopropyl-6-methylphenyl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects compared to other similar compounds. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C11H12BNO2 |
|---|---|
Molekulargewicht |
201.03 g/mol |
IUPAC-Name |
(4-cyano-2-cyclopropyl-6-methylphenyl)boronic acid |
InChI |
InChI=1S/C11H12BNO2/c1-7-4-8(6-13)5-10(9-2-3-9)11(7)12(14)15/h4-5,9,14-15H,2-3H2,1H3 |
InChI-Schlüssel |
DRVWNZFBEODGDH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1C)C#N)C2CC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


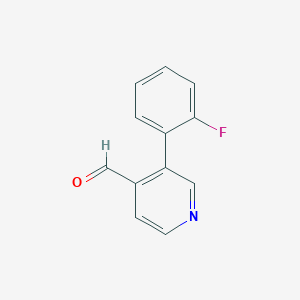
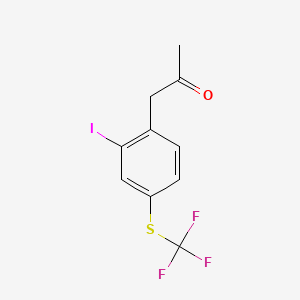
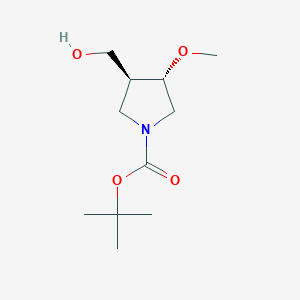

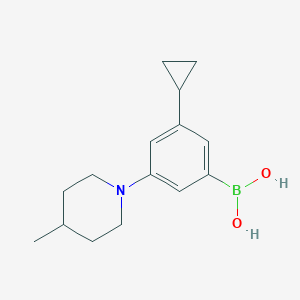
![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
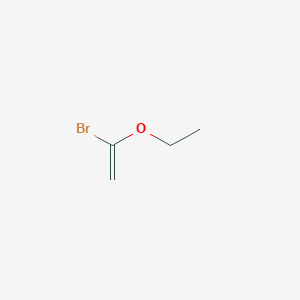
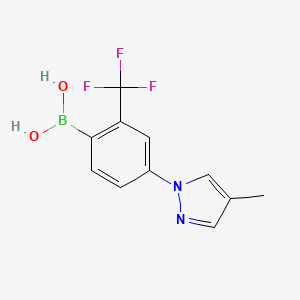
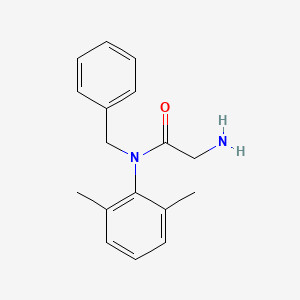
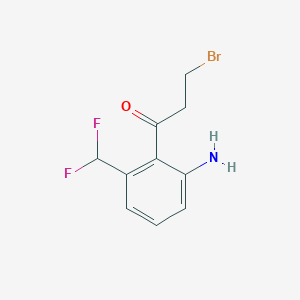
![4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline](/img/structure/B14076226.png)
